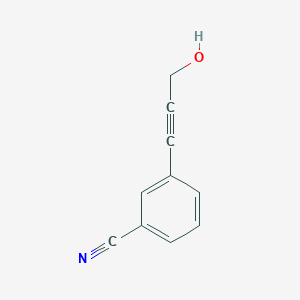

3-(3-Hydroxyprop-1-ynyl)benzonitrile

Descripción general

Descripción

3-(3-Hydroxyprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H7NO It features a benzene ring substituted with a hydroxypropynyl group and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyprop-1-ynyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available benzene derivatives and propargyl alcohol.

Reaction Conditions: A common method involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been explored for several applications in scientific research:

- Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions .

- Biological Studies : Preliminary studies indicate potential interactions with enzymes or receptors involved in inflammatory pathways. This suggests its utility in probing biochemical pathways and studying disease mechanisms .

- Medicinal Chemistry : Given its structural features, 3-(3-Hydroxyprop-1-ynyl)benzonitrile is being investigated for therapeutic applications. Its ability to modulate enzyme activity and receptor binding positions it as a candidate for drug development targeting inflammatory disorders .

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : The compound is used in developing new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows it to be incorporated into various formulations .

- Chemical Intermediates : It functions as an intermediate in the synthesis of diverse chemical products, enhancing the efficiency of industrial processes by enabling the production of complex molecules from simpler precursors .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Synthesis of Naphthalene Derivatives :

- Antimicrobial Activity :

Propiedades

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBKNKNTCZEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403394 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-72-0 | |

| Record name | 3-(3-Hydroxy-1-propyn-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.